molecular formula C12H14N2O3 B12321571 N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide

Cat. No.: B12321571
M. Wt: 234.25 g/mol
InChI Key: MIYBFGTUDFPWFR-PKNBQFBNSA-N
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Description

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2,4-dimethylaniline with appropriate reagents to introduce the hydroxyimino and oxo groups. One common method involves the use of phosphorus trichloride in a dimethylbenzene medium at elevated temperatures . The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are optimized for large-scale production to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to modify the hydroxyimino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to the presence of both hydroxyimino and oxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide

InChI

InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+

InChI Key

MIYBFGTUDFPWFR-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C

Origin of Product

United States

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